(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as hydroxyl, nitro, and piperazine rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one may exhibit antimicrobial, antifungal, or anticancer activities. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(4-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(4-hydroxy-3-methylbenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
Uniqueness
The uniqueness of (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17-7-6-14(12-16(17)24(27)28)13-18-19(26)21-20(29-18)23-10-8-22(9-11-23)15-4-2-1-3-5-15/h1-7,12-13,25H,8-11H2/b18-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUOXRLVMCDWSA-QGOAFFKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)[N+](=O)[O-])/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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